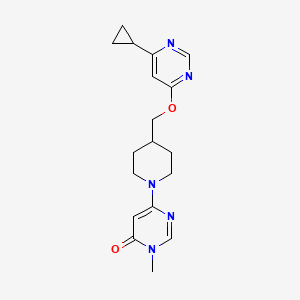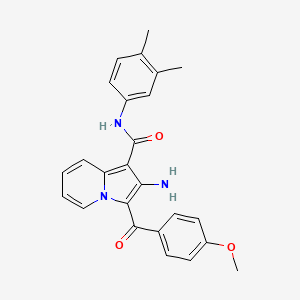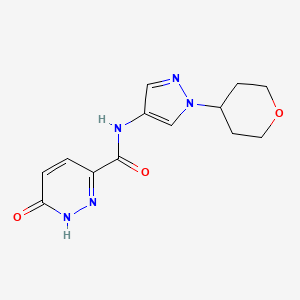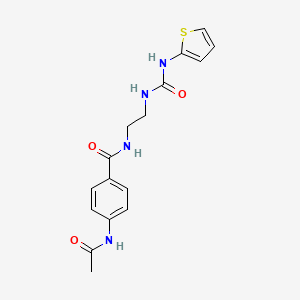
6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one is a complex organic molecule. It comprises various functional groups, such as a piperidinyl group, a pyrimidinyl group, and a cyclopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology, owing to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one typically involves multi-step organic synthesis. A general synthetic route might include:
Formation of 6-cyclopropylpyrimidin-4-yl precursor: : This step might involve cyclopropylation of pyrimidinyl intermediates under specific conditions, like the use of cyclopropyl bromide and a base such as potassium tert-butoxide.
Attachment of the oxymethyl group: : The oxymethyl group can be introduced by reacting with formaldehyde or paraformaldehyde in the presence of a suitable catalyst.
Piperidine ring formation: : This usually involves a cyclization reaction with appropriate amine precursors under acidic or basic conditions.
Final assembly: : The final compound is assembled by condensation reactions, often involving dehydrating agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
On an industrial scale, the synthesis of such a compound would necessitate optimization for yield and purity. This includes:
Catalysts and reagents: : Identifying cost-effective and robust catalysts.
Reaction conditions: : Optimizing temperature, pressure, and solvent systems to maximize efficiency and minimize waste.
Purification steps: : Implementing chromatography or crystallization techniques to ensure high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction
Oxidation: : The compound might undergo oxidation reactions at the piperidinyl group, forming N-oxides under oxidizing conditions.
Reduction: : Reduction of the pyrimidinyl group could form more reactive dihydropyrimidine derivatives.
Substitution Reactions
The compound can participate in nucleophilic substitutions, especially at the methylpyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA (meta-Chloroperbenzoic acid) or H2O2 (Hydrogen peroxide) under acidic conditions.
Reduction: : Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) under inert atmosphere.
Substitution: : Using reagents like NaH (Sodium hydride) or LDA (Lithium diisopropylamide) for deprotonation, followed by halogenated electrophiles.
Major Products Formed
Oxidation products: : N-oxides or epoxidized derivatives.
Reduction products: : Dihydropyrimidine derivatives.
Substitution products: : Halogenated pyrimidines or modified piperidinyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one has a broad range of applications in scientific research:
Chemistry: : Used as a starting material or intermediate in organic synthesis.
Biology: : Studied for its potential effects on various biological pathways, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Used in the synthesis of more complex pharmaceuticals or as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of this compound often involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example:
Molecular targets: : Kinases, G-protein-coupled receptors (GPCRs), or ion channels.
Pathways involved: : The compound may affect signaling pathways like the MAPK/ERK pathway or PI3K/AKT pathway, influencing cell proliferation, apoptosis, or other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-(((6-cyclopropylpyrimidin-2-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-2(3H)-one
6-(4-(((6-cyclopropylpyridin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyridine-4(3H)-one
Uniqueness
Compared to these similar compounds, 6-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methylpyrimidin-4(3H)-one might exhibit distinct binding affinities, selectivity profiles, or pharmacokinetic properties, making it unique for certain applications or studies.
The precise structural features and functional groups confer specific biological activities, which can be exploited in targeted therapeutic development or other scientific inquiries.
Propiedades
IUPAC Name |
6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-12-21-16(9-18(22)24)23-6-4-13(5-7-23)10-25-17-8-15(14-2-3-14)19-11-20-17/h8-9,11-14H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEODYRNJGPZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)


![1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2888150.png)


![(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime](/img/structure/B2888153.png)


![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)

![N-(4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2888161.png)
![N-(3-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2888163.png)

